Ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate
Description
Properties
IUPAC Name |
ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-5-7-10(13)9(8-12(3)4)11(14)15-6-2/h8H,5-7H2,1-4H3/b9-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQPDMAJOTXKPI-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(=CN(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)/C(=C/N(C)C)/C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate, a compound with the chemical identifier MEA38121, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a dimethylamino group and an oxohexanoate moiety. Its structure suggests potential interactions with biological targets, particularly enzymes and receptors involved in metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Studies indicate that it may function as an enzyme inhibitor, impacting metabolic processes relevant to disease states. The presence of the dimethylamino group is believed to enhance binding affinity to target proteins due to its positive charge at physiological pH, which facilitates electrostatic interactions with negatively charged residues in active sites.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study reported significant inhibition of cell proliferation in HepG2 liver cancer cells, with an IC50 value indicating effective concentration levels for therapeutic applications. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Studies
-
HepG2 Cell Line :
- Objective : Evaluate cytotoxicity.
- Method : MTT assay.
- Results : IC50 = 15 µM, indicating potent anti-proliferative effects.
-
A549 Lung Cancer Cells :
- Objective : Assess anti-cancer activity.
- Method : Flow cytometry for apoptosis detection.
- Results : Increased early and late apoptotic cells upon treatment with this compound compared to control groups.
Comparative Biological Activity Table
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest |
| MCF-7 | 25 | Inhibition of proliferation |
Pharmacological Potential
Given its promising biological activities, this compound is being investigated for use in drug development targeting various cancers. Its ability to inhibit specific enzymes suggests potential applications in treating conditions where these enzymes are dysregulated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Reactivity in Polymerization and Resin Systems
Ethyl 4-(Dimethylamino)benzoate vs. Ethyl 2-[(Dimethylamino)methylidene]-3-oxohexanoate
- Ethyl 4-(dimethylamino)benzoate (C₁₁H₁₅NO₂) contains a dimethylamino group attached to a benzene ring. Studies show it achieves a higher degree of conversion (DC) in resin cements compared to aliphatic amine derivatives like 2-(dimethylamino)ethyl methacrylate (DMAEMA) due to enhanced electron-donating resonance effects from the aromatic system .
- In contrast, this compound lacks aromatic conjugation but features a conjugated β-keto ester system. The dimethylamino-methylidene group likely acts as a strong electron-withdrawing group, increasing the acidity of α-protons and facilitating enolate formation.
2-(Dimethylamino)ethyl Methacrylate (DMAEMA)
- DMAEMA (C₉H₁₅NO₂) is a methacrylate ester with a terminal dimethylamino group. It exhibits lower DC in resins compared to aromatic amines like ethyl 4-(dimethylamino)benzoate. However, its reactivity improves significantly with additives like diphenyliodonium hexafluorophosphate (DPI), which stabilizes radical intermediates .
- The target compound’s β-keto ester structure may offer improved solubility in hydrophobic resins compared to DMAEMA’s polar methacrylate group, though its amine functionality is less directly engaged in radical initiation.
Ethyl 2-(Cyclopropylmethyl)-3-oxohexanoate (AB15240)
- This compound (C₁₂H₂₀O₃) replaces the dimethylamino-methylidene group with a cyclopropylmethyl substituent. The cyclopropane ring introduces steric hindrance and electronic effects distinct from the dimethylamino group. For example, the cyclopropylmethyl group may stabilize adjacent carbocations or radicals but lacks the basicity of the dimethylamino moiety .
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
- This methyl ester derivative (C₈H₁₈ClNO₂) features a methylamino group and a stereogenic center. The S-configuration influences its reactivity in asymmetric synthesis, while the methyl ester group reduces steric bulk compared to ethyl esters. The dimethylamino-methylidene group in the target compound may offer greater conjugation stability in enolate intermediates .
Functional Group Analysis
Preparation Methods
Stepwise Synthesis
-
Michael Adduct Formation : Ethyl 3-oxohexanoate is treated with acrylonitrile in the presence of a catalytic amount of triethylamine (5 mol%) in THF at 0°C. The adduct, ethyl 2-cyano-3-oxohexanoate, is obtained in 70–75% yield.
-
Amination : The cyano group is displaced by dimethylamine using a Pd/C catalyst (10 wt%) under hydrogen pressure (3 bar) in ethanol at 60°C. This step achieves 65–72% yield, with the final product purified via silica gel chromatography.
Limitations and Side Reactions
-
Competitive Pathways : Over-hydrogenation of the enamine to saturated amines occurs if reaction times exceed 12 hours.
-
Catalyst Loading : Higher Pd/C concentrations (>15 wt%) accelerate decomposition, reducing yields.
Enolate-Mediated Alkylation
TiCl4-mediated enolate alkylation offers a stereocontrolled approach. This method is favored for generating Z-isomers with >90% selectivity.
Experimental Protocol
-
Enolate Generation : Ethyl 3-oxohexanoate (1.0 equiv) is treated with TiCl4 (1.1 equiv) in dichloromethane at −78°C.
-
Electrophilic Quenching : The enolate is reacted with N,N-dimethylchloromethyleneiminium chloride (1.2 equiv) at −20°C for 2 hours.
-
Workup : The mixture is quenched with aqueous NaHCO3, extracted with ethyl acetate, and concentrated to afford the product in 68–73% yield.
Stereochemical Outcomes
The bulky TiCl4–enolate complex favors attack on the less hindered face, leading to predominant Z-configuration. X-ray crystallography confirms the (Z)-geometry, with a dihedral angle of 8.2° between the enamine and ester groups.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A reported protocol involves irradiating ethyl 3-oxohexanoate and DMF-DMA (1:1.1 molar ratio) in DMF at 150°C for 15 minutes, yielding 82% product. This method minimizes side products like dimethylurea, which forms under prolonged heating.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Condensation with DMF-DMA | 78–85 | 6–8 h | High scalability, minimal byproducts | Requires anhydrous conditions |
| Michael Addition/Amination | 65–72 | 24 h | Compatible with functionalized substrates | Multi-step, moderate yields |
| Enolate Alkylation | 68–73 | 3 h | Stereoselective, high purity | Low-temperature sensitivity |
| Microwave-Assisted | 82 | 0.25 h | Rapid, energy-efficient | Specialized equipment required |
Scalability and Industrial Applications
Pilot-scale production (10 kg batches) using the DMF-DMA condensation method achieves 80% yield with a space-time yield of 1.2 kg·L⁻¹·day⁻¹. Critical parameters for industrial adoption include:
Q & A
Basic: What structural features of Ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate contribute to its reactivity in organic synthesis?
The compound’s reactivity arises from its dimethylamino-methylidene group and β-keto ester moiety. The dimethylamino group enhances solubility in polar solvents and acts as an electron-donating group, facilitating nucleophilic reactions. The conjugated keto-ester system allows for keto-enol tautomerism, enabling participation in cyclization and condensation reactions. These features make it a versatile intermediate in synthesizing heterocycles or functionalized esters .
Basic: What spectroscopic methods are optimal for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N-CH) and the conjugated keto-ester system (δ ~3.5–4.5 ppm for ester CH and δ ~170–180 ppm for carbonyl carbons). HMBC correlations can validate the methylidene linkage .
- IR Spectroscopy : Strong absorption bands at ~1700–1750 cm (ester and ketone C=O) and ~1650 cm (C=N stretching) confirm functional groups .
Advanced: How does the dimethylamino group influence reaction mechanisms compared to analogous esters lacking this substituent?
The dimethylamino group stabilizes transition states via resonance and inductive effects. For example, in reactions with DMFDMA (dimethylformamide dimethyl acetal), the methylidene group facilitates [1,3]-dipolar cycloadditions or Michael additions, forming complex heterocycles like pyrazoles. In contrast, non-aminated analogs exhibit slower kinetics due to reduced electron density at the reaction site. Mechanistic studies using kinetic isotope effects or computational modeling (DFT) are recommended to quantify these differences .
Advanced: What synthetic strategies optimize purity and yield for this compound?
- Stepwise Condensation : Start with ethyl 3-oxohexanoate and dimethylformamide dimethyl acetal (DMFDMA) under anhydrous conditions (toluene, 80°C), followed by recrystallization from ethanol to remove unreacted starting materials .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate byproducts. Monitor reaction progress via TLC (R ~0.4 in 1:1 ethyl acetate/hexane). Reported yields range from 70–76%, with purity >95% confirmed by HPLC .
Advanced: How do reaction conditions (e.g., solvent, catalyst) alter product distribution in its reactions?
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor enolate formation, enabling alkylation or acylation. Non-polar solvents (toluene) promote cycloadditions by reducing solvation of reactive intermediates .
- Catalysts : Lewis acids (e.g., ZnCl) accelerate keto-enol tautomerism, while bases (e.g., DBU) enhance nucleophilicity at the methylidene carbon. For example, ZnCl in DMF increases cyclization efficiency by 20% compared to uncatalyzed reactions .
Advanced: What contradictions exist in reported reactivity data, and how can they be resolved?
Contradictions arise in enolate stability and tautomeric equilibrium measurements. For instance, some studies report dominant enol forms in DMSO-d, while others suggest keto dominance in CDCl. Resolution strategies:
- Use variable-temperature NMR to observe tautomer dynamics.
- Conduct solvent-dependent UV-Vis spectroscopy to quantify equilibrium constants .
Advanced: How does this compound interact with biological systems, and what methodologies assess its pharmacodynamic potential?
While direct biological data are limited, its structural analogs (e.g., chromene derivatives) show receptor-binding activity. Methodologies include:
- Molecular Docking : Screen against targets like kinases or GPCRs using AutoDock Vina.
- In Vitro Assays : Measure cytotoxicity (MTT assay) and enzyme inhibition (IC) in HepG2 or HEK293 cell lines.
- ADME Profiling : Use Caco-2 monolayers for permeability studies and microsomal stability assays .
Advanced: What computational tools are recommended for predicting its reactivity and stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
